molecular formula C18H19BrN2O3S B257597 isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

货号 B257597
分子量: 423.3 g/mol
InChI 键: QNKKPRWLJACOML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family, which is responsible for the regulation of gene expression. BET inhibitors have been found to have therapeutic potential in the treatment of various cancers, inflammatory diseases, and viral infections.

作用机制

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor works by binding to the bromodomain of BET proteins, which prevents the binding of acetylated histones to the chromatin. This, in turn, leads to the suppression of gene transcription and the downregulation of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and decreases angiogenesis. In inflammatory cells, it suppresses the production of pro-inflammatory cytokines and chemokines. Furthermore, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has several advantages for use in lab experiments. It is a potent and specific inhibitor of BET proteins, which allows for the selective targeting of these proteins without affecting other cellular processes. Furthermore, it has been found to be effective in both in vitro and in vivo models of disease. However, there are also limitations to the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, it is a highly potent compound, and caution must be taken to avoid toxicity in cell culture and animal studies.

未来方向

There are several future directions for the research and development of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of focus is the identification of new targets for BET inhibitors, which could expand their therapeutic potential. Furthermore, the development of new formulations and delivery methods could improve the pharmacokinetic profile of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor and increase its efficacy in clinical settings. Finally, the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in combination with other therapies, such as chemotherapy and immunotherapy, could lead to improved outcomes in the treatment of various diseases.
Conclusion:
In conclusion, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor is a promising compound with significant therapeutic potential in the treatment of various diseases. Its potent and specific inhibition of BET proteins makes it an attractive target for drug development, and its favorable pharmacokinetic profile makes it a promising candidate for clinical use. Further research is needed to fully establish the safety and efficacy of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor, and to identify new targets and therapeutic applications for this compound.

合成方法

The synthesis of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor involves a multi-step process that starts with the reaction between 3-bromoaniline and 2,7-dimethyl-3-thioxo-2,3-dihydro-1H-pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

科学研究应用

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of cancers such as leukemia, lymphoma, and multiple myeloma. BET inhibitors have been shown to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, BET inhibitors have been found to have antiviral properties and have shown efficacy against viral infections such as HIV and hepatitis B.

属性

产品名称

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

分子式

C18H19BrN2O3S

分子量

423.3 g/mol

IUPAC 名称

propan-2-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3

InChI 键

QNKKPRWLJACOML-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

规范 SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。